4'-Methoxypropiophenone
Overview
Description
Synthesis Analysis
The synthesis of 4'-Methoxypropiophenone can be efficiently achieved through the Friedel–Crafts acylation of anisole with propionic anhydride. A novel approach involves using a mesoporous superacid catalyst UDCaT-5, which has shown high activity, selectivity, and robustness under solvent-free conditions. The conversion of propionic anhydride and selectivity for 4'-Methoxypropiophenone using this method were remarkable, highlighting the effectiveness of this synthesis route (Yadav & George, 2006).
Molecular Structure Analysis
The molecular structure of derivatives similar to 4'-Methoxypropiophenone has been extensively studied. For instance, compounds synthesized via Schiff bases reduction route such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol reveal intricate details about the intermolecular hydrogen bonding and molecular asymmetry, providing insights into the behavior and reactivity of these molecules (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
4'-Methoxypropiophenone undergoes various chemical reactions, including Meerwein-Pondorf-Verley (MPV) reduction and subsequent dehydration to produce anethole, a flavor and fragrance ingredient. This process illustrates the compound's reactivity and its potential for creating value-added products in a sustainable and green manner (Zhang et al., 2018).
Physical Properties Analysis
While specific studies on the physical properties of 4'-Methoxypropiophenone were not identified, related compounds such as 4-Methoxyphenol have been synthesized through various methods, indicating properties like solubility and structural characteristics that may parallel those of 4'-Methoxypropiophenone. These syntheses highlight the adaptability and diversity in the physical form of such compounds, which can influence their application in further chemical processes (Zhou Shu-jin, 2015).
Scientific Research Applications
Application 1: Catalytic Stereoselective Conversion of Biomass-Derived 4’-Methoxypropiophenone
- Summary of the Application : 4’-Methoxypropiophenone (4-MOPP) is used in the catalytic conversion of biomass-derived materials to Anethole (AN), a compound widely used as an odor cleaner in daily necessities. It can also be applied in the fields of food additives, drug synthesis, natural preservatives, and polymeric materials’ preparation .
- Methods of Application or Experimental Procedures : A bifunctional polymeric material composed of hafnium and phenylphosphonate in a molar ratio of 1:1.5 is developed for the catalytic conversion of 4-MOPP to AN via cascade Meerwein-Pondorf-Verley (MPV) reduction and dehydration reactions in a single pot . Alcohol is used as a safer and more convenient hydrogen source and solvent compared to high-pressure hydrogen .
- Results or Outcomes : A high AN yield of 98.1% at 99.8% 4-MOPP conversion (TOF: 8.5 h-1) could be achieved over the catalyst at 220 °C for 2 h . The catalyst can be recycled at least five times, showing great potential in the catalytic conversion of biomass .
Application 2: Synthesis of Anticonvulsant Drugs
- Summary of the Application : 2-Bromo-4’-methylpropiophenone, a compound related to 4’-Methoxypropiophenone, is used in the production of anticonvulsant drugs, which are used to treat conditions such as epilepsy .
- Methods of Application or Experimental Procedures : It serves as a key building block in the synthesis of these medications, allowing for the introduction of necessary functional groups and ensuring the desired pharmacological activity .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .
Application 3: Fragrance in Soaps
- Summary of the Application : 4’-Methylacetophenone, a compound related to 4’-Methoxypropiophenone, can be used in soaps such as lavender, fragrant myrtle, saffron orchid, and new mowing grass .
- Methods of Application or Experimental Procedures : It can be used together with coumarin, anisaldehyde, and jasmonaldehyde .
- Results or Outcomes : The specific outcomes or quantitative data are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVAWPKTWVFKHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059536 | |
Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxypropiophenone | |
CAS RN |
121-97-1 | |
Record name | 4′-Methoxypropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propanoylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Methoxypropiophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methoxypropiophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PROPANOYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4W5HX9O2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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